molecular formula C20H23N3O2S2 B3509256 4-Cyano-N-cyclohexyl-N-ethyl-3-methyl-5-(thiophene-2-amido)thiophene-2-carboxamide

4-Cyano-N-cyclohexyl-N-ethyl-3-methyl-5-(thiophene-2-amido)thiophene-2-carboxamide

Cat. No.: B3509256
M. Wt: 401.5 g/mol
InChI Key: MTTRHXNFLZEGPX-UHFFFAOYSA-N
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Description

4-Cyano-N-cyclohexyl-N-ethyl-3-methyl-5-(thiophene-2-amido)thiophene-2-carboxamide is a complex organic compound featuring a thiophene ring system. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry . This compound’s unique structure makes it a subject of interest for various scientific research and industrial applications.

Properties

IUPAC Name

4-cyano-N-cyclohexyl-N-ethyl-3-methyl-5-(thiophene-2-carbonylamino)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2S2/c1-3-23(14-8-5-4-6-9-14)20(25)17-13(2)15(12-21)19(27-17)22-18(24)16-10-7-11-26-16/h7,10-11,14H,3-6,8-9H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTTRHXNFLZEGPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCCC1)C(=O)C2=C(C(=C(S2)NC(=O)C3=CC=CS3)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyano-N-cyclohexyl-N-ethyl-3-methyl-5-(thiophene-2-amido)thiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of thiophene derivatives with appropriate amines and cyano groups under controlled conditions . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability for commercial applications.

Chemical Reactions Analysis

Types of Reactions

4-Cyano-N-cyclohexyl-N-ethyl-3-methyl-5-(thiophene-2-amido)thiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to optimize reaction efficiency.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce primary amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

4-Cyano-N-cyclohexyl-N-ethyl-3-methyl-5-(thiophene-2-amido)thiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Cyano-N-cyclohexyl-N-ethyl-3-methyl-5-(thiophene-2-amido)thiophene-2-carboxamide involves its interaction with specific molecular targets. The thiophene ring system can interact with various enzymes and receptors, modulating their activity. The cyano and amido groups may also play a role in binding to biological targets, influencing the compound’s overall biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyano-N-cyclohexyl-N-ethyl-3-methyl-5-(thiophene-2-amido)thiophene-2-carboxamide is unique due to its combination of a thiophene ring with cyano, amido, and cyclohexyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

4-Cyano-N-cyclohexyl-N-ethyl-3-methyl-5-(thiophene-2-amido)thiophene-2-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the compound's biological properties, including its mechanisms of action, efficacy against various cell lines, and insights from recent research studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Chemical Formula : C₁₈H₃₁N₃O₂S₂
  • Molecular Weight : 353.6 g/mol
  • Functional Groups : The presence of cyano, amido, and thiophene groups suggests potential interactions with biological targets.

Anticancer Activity

Recent studies have indicated that derivatives of thiophene compounds exhibit significant anticancer properties. For instance, compounds structurally related to 4-cyano-N-cyclohexyl-N-ethyl-3-methyl-5-(thiophene-2-amido)thiophene-2-carboxamide have demonstrated cytotoxic effects against several cancer cell lines.

Cell Line IC₅₀ (µM) Mechanism of Action
MCF-7 (Breast Cancer)0.65Induction of apoptosis via caspase activation
HeLa (Cervical Cancer)2.41G1 phase arrest and apoptosis
HCT-116 (Colon Cancer)1.93Inhibition of cell proliferation

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving caspase activation and cell cycle arrest .

Antimicrobial Activity

In addition to anticancer properties, the compound has shown promise as an antimicrobial agent. Studies have reported that thiophene derivatives can inhibit the growth of various bacterial strains, indicating a broad-spectrum antimicrobial effect.

The biological activity of 4-cyano-N-cyclohexyl-N-ethyl-3-methyl-5-(thiophene-2-amido)thiophene-2-carboxamide appears to be mediated through several mechanisms:

  • Apoptosis Induction : The compound triggers programmed cell death in cancer cells by activating caspases.
  • Cell Cycle Arrest : It has been observed to halt the cell cycle at the G1 phase, preventing further proliferation.
  • Antimicrobial Action : The structural features allow for interaction with bacterial membranes or vital metabolic pathways.

Study 1: Efficacy Against Breast Cancer Cells

A study evaluated the efficacy of the compound against MCF-7 breast cancer cells, revealing an IC₅₀ value of 0.65 µM. Flow cytometry analysis confirmed that treatment increased caspase-3 activity, indicating apoptosis induction .

Study 2: Broad-Spectrum Antimicrobial Activity

Another investigation focused on the antimicrobial properties of thiophene derivatives similar to the compound . Results demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Cyano-N-cyclohexyl-N-ethyl-3-methyl-5-(thiophene-2-amido)thiophene-2-carboxamide
Reactant of Route 2
Reactant of Route 2
4-Cyano-N-cyclohexyl-N-ethyl-3-methyl-5-(thiophene-2-amido)thiophene-2-carboxamide

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